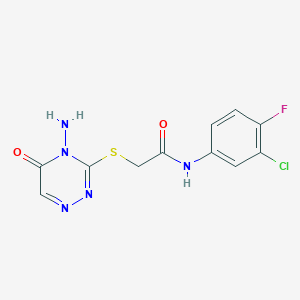

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Description

This compound belongs to the class of 1,2,4-triazine derivatives, characterized by a heterocyclic triazin-3-yl core substituted with an amino (-NH₂) and oxo (=O) group at positions 4 and 5, respectively. The thioether (-S-) linkage connects the triazine moiety to an acetamide group, which is further substituted with a 3-chloro-4-fluorophenyl aromatic ring.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN5O2S/c12-7-3-6(1-2-8(7)13)16-9(19)5-21-11-17-15-4-10(20)18(11)14/h1-4H,5,14H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTIRRDGRQMXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CSC2=NN=CC(=O)N2N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazine ring through cyclization reactions, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring and other functional groups can be reduced under specific conditions.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effects on cellular processes are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural homology with the target molecule, differing primarily in substituents on the triazine/heterocyclic core and the aryl acetamide group:

Table 1: Structural Features of Analogs

Functional Group Analysis

- Triazine vs. Triazole Core: The target compound’s 1,2,4-triazine core provides a planar structure with hydrogen-bonding capability via the amino and oxo groups. Triazines generally exhibit higher polarity than triazoles, impacting solubility and membrane permeability.

Substituent Effects :

- The target’s 3-chloro-4-fluorophenyl group combines electron-withdrawing substituents, likely enhancing electrophilic interactions with target proteins.

- The 4-fluorophenyl group (CAS RN: 561295-12-3) offers moderate electronic effects, balancing solubility and target engagement .

Pharmacological Implications

While specific activity data (e.g., IC₅₀, bioavailability) are unavailable in the provided evidence, structural trends suggest:

- Target Compound : The chloro-fluoro substituent may improve binding to hydrophobic pockets in enzymes (e.g., kinases) due to enhanced van der Waals interactions.

- Methyl-Triazine Analog (CAS RN: 381716-93-4) : Increased lipophilicity could favor blood-brain barrier penetration but may limit solubility in aqueous physiological environments .

- Triazole-Thiophene Analog (CAS RN: 561295-12-3) : The thiophene moiety may confer resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazine ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 309.77 g/mol. The presence of amino and thio groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazine moiety exhibit significant antimicrobial properties. For example, derivatives similar to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

A comparative analysis of Minimum Inhibitory Concentration (MIC) values revealed that triazine derivatives can outperform conventional antibiotics. For instance:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazine Derivative A | 0.125 | S. aureus |

| Triazine Derivative B | 0.250 | E. coli |

| 2-((4-amino...acetamide | 0.200 | MRSA |

This table illustrates the promising antimicrobial potential of triazine-based compounds.

Anticancer Activity

The anticancer properties of triazine derivatives are also noteworthy. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

One study reported that a related compound exhibited an IC50 value of against A549 human lung adenocarcinoma cells, indicating potent cytotoxic activity. The structure–activity relationship (SAR) analysis suggested that modifications in the phenyl ring significantly influence biological activity.

The mechanisms by which 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide exerts its effects include:

- Enzyme Inhibition : Compounds within this class often act as enzyme inhibitors, targeting pathways critical for microbial survival and cancer cell growth.

- DNA Interaction : Some studies suggest that triazine derivatives can intercalate with DNA, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production can lead to oxidative stress in cells, contributing to apoptosis in cancerous cells.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated a series of triazine derivatives against a panel of pathogenic bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to those with electron-donating groups .

Anticancer Evaluation

In another investigation focusing on anticancer properties, researchers synthesized several derivatives based on the triazine scaffold and tested them against various cancer cell lines. Notably, one derivative demonstrated significant selectivity towards breast cancer cells while sparing normal cells .

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of this compound to achieve high purity?

Methodological Answer:

Key parameters include:

- Temperature control : Maintain precise reaction temperatures (e.g., 60–80°C for thioether bond formation) to minimize side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .

- Reaction time : Monitor via TLC or HPLC to terminate reactions at optimal conversion points (e.g., 8–12 hours for triazole ring closure) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity to >95% .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 428.87) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, S, and Cl/F content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer:

- Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines) to reduce variability .

- Structural analogs : Compare bioactivity of derivatives (e.g., substituting the fluorophenyl group) to identify SAR trends influencing potency .

- Mechanistic studies : Perform time-kill assays or membrane permeability tests to distinguish bactericidal vs. bacteriostatic effects .

Advanced: What computational strategies are effective for predicting the compound’s reactivity in drug design?

Methodological Answer:

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states for thioether bond formation or triazole ring closure .

- Molecular docking : Simulate interactions with biological targets (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize derivatives .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition to optimize pharmacokinetics .

Basic: How should researchers monitor reaction progress during synthesis?

Methodological Answer:

- TLC monitoring : Use silica plates with UV visualization (R = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation .

- In-situ IR spectroscopy : Detect carbonyl (1650–1750 cm) or triazole (1500–1600 cm) peaks for real-time analysis .

- HPLC : Employ C18 columns (acetonitrile/water mobile phase) to quantify unreacted starting materials .

Advanced: What strategies are recommended for elucidating the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- In-vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS to estimate hepatic clearance .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

- Isotope labeling : Synthesize C-labeled analogs for mass balance studies in rodent models .

Basic: How can solubility challenges be addressed during in-vitro testing?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- pH adjustment : Prepare buffers (pH 6.8–7.4) to exploit ionization of the acetamide or triazine groups .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for controlled release .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing anticancer activity?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in the triazine ring (e.g., 4-amino → 4-methyl) or chlorofluorophenyl group .

- Biological profiling : Test against NCI-60 cell lines and correlate IC values with substituent electronegativity/logP .

- Transcriptomics : Use RNA-seq to identify pathways (e.g., apoptosis, DNA repair) modulated by active derivatives .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill management : Neutralize with activated charcoal and dispose via hazardous waste channels .

Advanced: How can researchers validate the compound’s target engagement in cellular assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .

- Knockdown/overexpression : Use siRNA or CRISPR to correlate target protein levels with activity .

- Fluorescence polarization : Label the compound with FITC and monitor competitive binding with unlabeled inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.